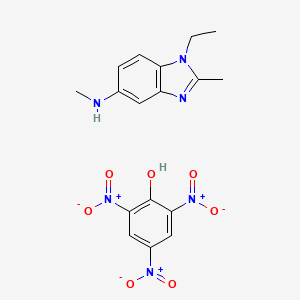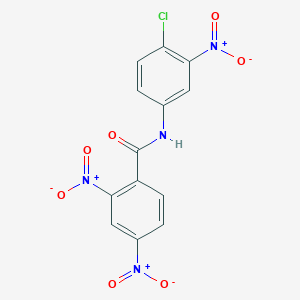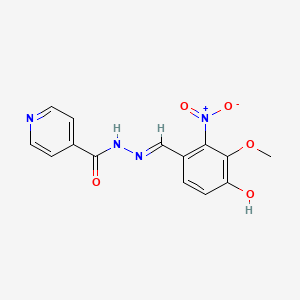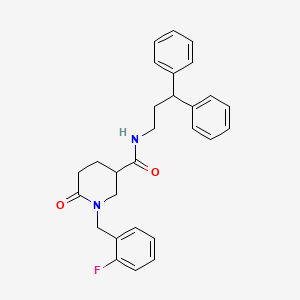![molecular formula C22H27N3O B6122971 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122971.png)
7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one, also known as SPD-473, is a novel compound that has been synthesized and studied for its potential as a therapeutic agent. This compound has shown promise in scientific research for its ability to modulate certain biological pathways and has the potential to be used in the treatment of various diseases.
作用机制
The mechanism of action of 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one involves its ability to modulate specific biological pathways. Specifically, 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in the regulation of gene expression. By inhibiting the activity of these enzymes, 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one can modulate gene expression and affect various biological processes.
Biochemical and Physiological Effects:
7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have various biochemical and physiological effects in scientific research studies. For example, 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to modulate neurotransmitter signaling pathways, which can affect cognitive function and behavior. Additionally, 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the growth of cancer cells, which can potentially lead to the development of new cancer therapies.
实验室实验的优点和局限性
One advantage of using 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one in scientific research is its ability to modulate specific biological pathways, which can provide insight into the underlying mechanisms of various diseases. Additionally, 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a relatively low toxicity profile, which makes it a potentially safe compound to use in lab experiments. However, one limitation of using 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the study of 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the development of new cancer therapies based on the ability of 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the potential of 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one as a treatment for neurodegenerative diseases. Finally, the development of new methods for administering 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments could lead to a better understanding of its potential as a therapeutic agent.
合成方法
The synthesis of 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one involves a multistep process that begins with the reaction of 4-pyridinecarboxaldehyde with 1,3-diaminopropane. This reaction yields a pyridine-containing intermediate which is then reacted with 3-phenylpropionaldehyde to form the final product, 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one.
科学研究应用
7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential as a therapeutic agent in various scientific research studies. One study found that 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one has the ability to inhibit the growth of certain cancer cells by modulating specific biological pathways. Another study found that 7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one has potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease, by modulating neurotransmitter signaling pathways.
属性
IUPAC Name |
7-(3-phenylpropyl)-2-pyridin-4-yl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-21-22(12-17-25(18-22)20-9-13-23-14-10-20)11-5-16-24(21)15-4-8-19-6-2-1-3-7-19/h1-3,6-7,9-10,13-14H,4-5,8,11-12,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGBXEQLBQZGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C3=CC=NC=C3)C(=O)N(C1)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Phenylpropyl)-2-pyridin-4-yl-2,7-diazaspiro[4.5]decan-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6122897.png)


![(4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6122908.png)

![1-(2-chlorophenoxy)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B6122922.png)

![7-(cyclobutylmethyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122946.png)
![1-(1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6122953.png)

![N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B6122982.png)
![diethyl 1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6122991.png)
![N-{3-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B6122993.png)